3-methyl-6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “3-methyl-6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione” belongs to the class of organic compounds known as pyrrolopyrimidines . These are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine . Pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of pyrrolopyrimidine derivatives has been reported in several studies . For instance, a study reported the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives using a microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives can be characterized using various spectroscopic techniques. For example, a study reported the use of FTIR, 1H NMR, and 13C NMR for the characterization of a pyrrolopyrimidine derivative .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidine derivatives can be determined using various analytical techniques. For instance, a study reported the yield, melting point, and spectral data (FTIR, 1H NMR, 13C NMR, and MS) of a pyrrolopyrimidine derivative .Scientific Research Applications
Chemical Synthesis and Modification
Research on similar pyrimidine derivatives has focused on their synthesis and chemical modification. For instance, studies have explored the Mannich reactions to produce 5-aminomethylsubstituted pyrimidine derivatives, demonstrating the compound's versatility in forming various chemically modified derivatives (Meshcheryakova, Kataev, & Munasipova, 2014).
Biological Activity
Compounds with a pyrrolopyrimidine structure have been identified as potent A2B adenosine receptor antagonists, indicating potential applications in targeting specific biological pathways. This activity suggests a direction for therapeutic research, focusing on the interaction with adenosine receptors (Esteve et al., 2006).
Antimicrobial Evaluation
Another area of research involves evaluating the antimicrobial activity of pyrimidine derivatives. Compounds synthesized for this purpose have shown moderate activity against various bacterial strains, highlighting their potential in developing new antibacterial agents (Vlasov et al., 2022).
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity and inhibitory activity of pyrimidine derivatives against specific targets, such as enzymes or receptors. These studies can guide the design of molecules with improved biological activity (Vlasov et al., 2022).
Future Directions
The future directions in the research of pyrrolopyrimidine derivatives could involve the exploration of their potential applications in various fields, such as medicinal chemistry, due to their wide range of biological activities . Further studies could also focus on the optimization of their synthesis methods and the investigation of their mechanism of action .
Properties
IUPAC Name |
3-methyl-6-[4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2/c1-10-7-11-14(19-10)15(18-9-17-11)23-5-3-22(4-6-23)12-8-13(24)21(2)16(25)20-12/h7-9,19H,3-6H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIXRUFSKAQRQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCN(CC3)C4=CC(=O)N(C(=O)N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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